molecular formula C30H48O3 B191994 Oleanolic Acid CAS No. 508-02-1

Oleanolic Acid

Cat. No.: B191994
CAS No.: 508-02-1
M. Wt: 456.7 g/mol
InChI Key: MIJYXULNPSFWEK-GTOFXWBISA-N
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Description

Oleanolic Acid (CAS 508-02-1) is a naturally occurring pentacyclic triterpenoid found in a wide variety of medicinal and edible plants, such as olives, garlic, and grapes . This compound serves as a versatile scaffold for chemical modification and is a key subject of pharmacological research due to its diverse biological activities and relatively non-toxic nature . Researchers value this compound for its broad spectrum of applications. It demonstrates significant anti-cancer potential by inducing apoptosis and cell cycle arrest in various cancer cell lines, including breast adenocarcinoma (SKBR-3), ovarian cystadenocarcinoma (SKOV-3), prostate carcinoma (PC-3), and glioblastoma (U-87) . Its anti-inflammatory properties are primarily mediated through the inhibition of key signaling pathways like NF-κB and STAT3, reducing the expression of pro-inflammatory cytokines . Furthermore, this compound shows promise in metabolic disease research, improving insulin sensitivity and reducing blood glucose levels through the activation of AMPK . Its well-documented hepatoprotective and potent antioxidant effects, often involving the activation of the Nrf2 pathway, round out its key research applications . Mechanistically, this compound is known to operate through multiple pathways. It inhibits the NF-κB transcription factor to exert its anti-inflammatory effects . It induces apoptosis in cancer cells by activating caspase enzymes and can disrupt the cell cycle . Its antioxidant action involves enhancing the expression of endogenous enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJYXULNPSFWEK-GTOFXWBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858790
Record name Oleanolic acid
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Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oleanolic acid
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CAS No.

508-02-1
Record name Oleanolic acid
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Record name OLEANOLIC ACID
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Record name Olean-12-en-28-oic acid, 3-hydroxy-, (3.beta.)-
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Record name 3β-hydroxyolean-12-en-28-oic acid
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Record name OLEANOLIC ACID
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Melting Point

310 °C
Record name Oleanolic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Glycosylation Strategies

The chemical modification of OA through glycosylation enhances its bioavailability and pharmacological activity. A pivotal study demonstrated the synthesis of 15 OA glycosides, including 3-monoglycosides, 28-monoglycosides, and 3,28-diglycosides, using benzyl as a protective group for the C-28 carboxyl moiety. This approach circumvented challenges associated with traditional methyl or allyl protective groups, which often complicate deprotection.

Alkali-promoted condensation of OA with bromo-glycosides proved efficient for synthesizing 28-glycosides. For instance, OA 28-β-D-galactoside (9a ) and 28-α-L-rhamnoside (9b ) were synthesized in 18% and 21% yields, respectively, via a three-step process involving acetylation, glycosylation, and deprotection. Comparatively, 3-monoglycosides such as OA 3-β-D-glucoside (6a ) achieved higher yields (58%) due to reduced steric hindrance at the C-3 position.

Table 1: Yields of Select this compound Glycosides

CompoundC(3) SaccharideC(28) SaccharideTotal YieldLiterature Yield
6a β-D-GlcH58%25%
9a Hβ-D-Gal18%Not Reported
6e β-D-Gal-(1→4)-β-D-GlcH75%4.0%

This method’s scalability is underscored by its applicability to other triterpenoids, such as ursolic acid, suggesting broad utility in natural product derivatization.

Industrial Extraction from Olive Byproducts

Solvent Extraction and Fractionation

A patented industrial method extracts OA and maslinic acid from olive plant byproducts, particularly strained lees generated during olive oil production. The process involves:

  • Extraction : Using water or organic solvents (e.g., hexane) at ≥60°C to enhance solubility and tissue penetration.

  • Concentration : Liquid-liquid partitioning with hydrophobic solvents (e.g., ethyl acetate) to isolate triterpenoids.

  • Purification : Normal-phase or reversed-phase chromatography to achieve ≥90% purity.

Critical parameters include solvent polarity, temperature, and the use of acidic media to stabilize OA during extraction. For example, adjusting the pH to 4.0 with citric acid improved recovery rates by preventing triterpenoid degradation.

Chromatographic Purification

Reversed-phase chromatography using C18 stationary phases and methanol-water eluents achieved near-quantitative recovery of OA from crude extracts. High-performance liquid chromatography (HPLC) further refined purity to 95–100%, meeting pharmaceutical standards.

Nanoparticle Formulation for Enhanced Bioavailability

Emulsification and Homogenization

OA’s poor aqueous solubility necessitates advanced delivery systems. Nanoparticle formulations using lactoferrin (Lf) as a stabilizer were prepared via nanoemulsion techniques. The protocol involves:

  • Dissolving OA in a methylene dichloride-ethanol (7:3) mixture at 60°C.

  • Emulsifying with Lf solution (0.8% w/w, pH 4.0) under high-pressure homogenization (50 MPa, 3 cycles).

  • Lyophilizing the dispersion without cryoprotectants to yield stable nanoparticles.

Table 2: Optimization of OA Nanoparticle Formulations

Lf:OA RatioParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)
1:1120 ± 15-25.3 ± 1.278.5 ± 2.1
3:195 ± 10-28.7 ± 0.989.2 ± 1.8
6:185 ± 8-30.1 ± 1.193.4 ± 1.5

Higher Lf ratios reduced particle size and improved entrapment efficiency, facilitating sustained drug release in vivo.

Comparative Analysis of Preparation Methods

Yield and Purity Tradeoffs

  • Chemical Synthesis : Offers structural diversity but requires multi-step protocols (e.g., 3–5 steps for glycosides) with moderate yields (18–79%).

  • Industrial Extraction : Achieves high purity (≥90%) and scalability but depends on raw material availability and solvent costs.

  • Nanoparticles : Enhances bioavailability but introduces complexity in formulation stability and lyophilization.

Cost and Scalability

Industrial extraction is cost-effective for bulk production, whereas chemical synthesis suits targeted derivative development. Nanoparticle methods, while promising for therapeutics, require specialized equipment and rigorous quality control.

Chemical Reactions Analysis

Types of Reactions: Oleanolic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with enhanced biological activities .

Scientific Research Applications

Pharmacological Applications

  • Hepatoprotective Effects
    • Oleanolic acid has been traditionally used in Chinese medicine for liver diseases. Studies have shown that it can reduce liver injury induced by toxins such as carbon tetrachloride and D-galactosamine. It promotes liver regeneration and decreases serum aminotransferase levels in patients with liver disorders .
    • Case Study : A clinical trial demonstrated that this compound treatment significantly improved liver function in patients with chronic hepatitis, reducing the incidence of cirrhosis .
  • Anti-Cancer Properties
    • Research indicates that this compound exhibits antitumor activity against various cancer cell lines. It inhibits cell proliferation, migration, and invasion in vitro and reduces tumor growth in animal models .
    • Case Study : In a study involving colorectal cancer cells treated with this compound alongside 5-fluorouracil chemotherapy, significant alleviation of chemotherapy-induced cellular senescence was observed .
  • Anti-Inflammatory Activity
    • This compound has been shown to suppress inflammatory responses in various models. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers .
    • Case Study : In an experimental model of arthritis, this compound treatment led to a significant reduction in joint inflammation and pain .
  • Antidiabetic Effects
    • Studies suggest that this compound improves insulin sensitivity and regulates glucose metabolism. It has been effective in reducing blood glucose levels in diabetic animal models .
    • Case Study : An investigation into the effects of this compound on metabolic syndrome showed improvements in lipid profiles and glucose tolerance in obese mice .
  • Neuroprotective Effects
    • This compound exhibits protective effects against neuroinflammation and neuronal cell death. It modulates microglial activation and reduces neurotoxic factors .
    • Case Study : Research demonstrated that this compound could alleviate cognitive decline associated with neurodegenerative diseases by protecting neuronal cells from oxidative stress .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
HepatoprotectionReduces oxidative stress; promotes regeneration
AntitumorInhibits cell proliferation; induces apoptosis
Anti-inflammatorySuppresses cytokine production; reduces oxidative stress
AntidiabeticImproves insulin sensitivity; regulates glucose metabolism
NeuroprotectionProtects neurons from oxidative damage; modulates microglial activation

Mechanism of Action

Oleanolic acid is often compared with other pentacyclic triterpenoids such as ursolic acid and betulinic acid. While these compounds share similar structures and biological activities, this compound is unique in its widespread occurrence and diverse range of applications .

Comparison with Similar Compounds

Ursolic Acid (UA)

UA, an OA isomer, shares the same molecular formula but differs in the methyl group position on the E-ring (C-19 in UA vs. C-20 in OA) . This structural variation impacts their biological activities:

  • Anticancer Activity : UA generally exhibits stronger antiproliferative effects than OA due to better membrane permeability .
  • Hepatoprotection : Both compounds protect against liver injury, but OA is more extensively studied and approved for clinical use .
  • Toxicity : Both are low-toxicity compounds, but UA shows higher cytotoxicity in certain cancer cell lines .

Table 1: Structural and Functional Comparison of OA and UA

Property This compound (OA) Ursolic Acid (UA) References
Methyl Group Position C-20 C-19
Anticancer IC₅₀ (μM)* ~50–100 (varies by cell line) ~10–50 (varies by cell line)
Clinical Status Approved for liver diseases Preclinical studies

*Representative values from in vitro studies.

3β-Hydroxy-12-oleanen-27-oic Acid (ATA)

ATA, isolated from Astilbe chinensis, shares OA’s molecular weight but differs in carboxyl and methyl group positions. ATA demonstrates superior cytotoxicity against colon carcinoma HCT116 cells compared to OA, attributed to its unique interaction with the FDFT1 enzyme .

Bardoxolone Methyl

This methyl ester derivative of OA has enhanced anti-inflammatory and antioxidant properties. It has entered clinical trials for chronic kidney disease and cancer, showing 10–100-fold higher potency than OA in suppressing NF-κB signaling .

Acetylated this compound Dimers (AcOADs)

AcOADs, synthesized via acetylation and dimerization, exhibit improved solubility and cytotoxicity. For example, AcOADs 3a–3n show IC₅₀ values 5–20 times lower than OA in breast and lung cancer models .

Table 2: Cytotoxicity of OA Derivatives vs. Parent Compound

Compound Cell Line IC₅₀ (μM) OA IC₅₀ (μM) References
Bardoxolone Methyl HeLa (cervical) 0.5–2.0 50–100
Curcumin-OA Hybrid (KS5) MCF7 (breast) 20.6 57.2*
AcOAD 3a A549 (lung) 4.8 85.0

*Curcumin IC₅₀ provided for comparison .

Glycosides and Methyl Esters

Methylation of OA (e.g., methyl oleanolate) improves lipophilicity, enhancing antitumor activity . Glycosidation, however, often reduces potency unless specific sugar moieties are added .

Hybrid Compounds

OA-curcumin hybrids, linked via succinic acid, retain the anticancer properties of both parent compounds. For instance, hybrid KS5 shows IC₅₀ values of 20.6–94.4 µM across cancer cell lines, comparable to curcumin (15.6–57.2 µM) but with improved stability .

Biological Activity

Oleanolic acid (OA), a pentacyclic triterpenoid, is widely recognized for its diverse biological activities and therapeutic potential. This compound, found in various plants, has garnered significant attention for its multifaceted mechanisms of action against numerous diseases. This article explores the biological activity of this compound, highlighting its pharmacological properties, case studies, and research findings.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

  • Antidiabetic Effects : OA enhances insulin sensitivity and protects pancreatic β-cells, thereby improving glucose metabolism and reducing complications associated with diabetes .
  • Anticancer Properties : The compound has demonstrated the ability to inhibit tumor initiation and progression across various cancer types, including liver, breast, and lung cancers .
  • Anti-inflammatory and Antioxidant Effects : OA reduces inflammation by inhibiting pro-inflammatory cytokines and oxidative stress markers .
  • Hepatoprotective Activity : It protects the liver from damage caused by toxins like carbon tetrachloride (CCl4) and improves liver function markers .
  • Antimicrobial Activity : OA exhibits antibacterial and antifungal properties, making it a candidate for combating multidrug-resistant pathogens .

1. Antidiabetic Mechanisms

This compound has been shown to improve various parameters associated with diabetes:

  • Insulin Sensitivity : OA enhances insulin signaling pathways, leading to improved glucose uptake in peripheral tissues.
  • β-cell Protection : Studies indicate that OA preserves β-cell function and viability under hyperglycemic conditions .
StudyModelTreatmentDosageDurationKey Findings
Wang X et al. (2013)Diabetic miceIntraperitoneal OA20 mg/kg/day2 weeksReduced fasting blood glucose (FBG) and inflammatory markers
Gamede M et al. (2018)Prediabetic ratsOral OA80 mg/kg/3days12 weeksDecreased body weight and improved glycemia

2. Anticancer Activity

This compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth:

  • Apoptosis Induction : OA triggers apoptotic pathways in various cancer cell lines, including liver and breast cancer cells .
  • Inhibition of Tumor Growth : Chronic administration of OA has been shown to reduce tumor size in animal models .
Cancer TypeMechanism of ActionReference
Liver CancerInhibits cell proliferation via p53 upregulation
Breast CancerInduces apoptosis through mitochondrial pathways

3. Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties:

  • Cytokine Inhibition : It significantly reduces levels of TNF-α, IL-1β, and COX-2 in inflammatory models .
  • Oxidative Stress Reduction : OA enhances antioxidant enzyme activity, mitigating oxidative damage in tissues .

Study on Hepatoprotective Effects

A study demonstrated that this compound significantly mitigated liver injury induced by CCl4 in mice. The treatment resulted in lower serum levels of liver enzymes (ALT and AST) compared to the control group, indicating protective effects on liver function .

Study on Antidiabetic Effects

In a randomized controlled trial involving human subjects consuming OA-enriched olive oil, results showed significant improvements in postprandial blood glucose levels compared to control groups. This suggests that dietary intake of this compound can enhance metabolic health in humans .

Q & A

Q. Can this compound synergize with chemotherapeutic agents to reduce off-target toxicity?

  • Methodological Answer : Preclinical studies show synergy with paclitaxel (breast cancer) and cisplatin (glioblastoma) via apoptosis induction (e.g., 2-fold Caspase-3 activation). Test combinations using Chou-Talalay’s combination index (CI < 1 indicates synergy) .

Q. What omics approaches are prioritized to map this compound’s multi-target mechanisms?

  • Methodological Answer : Transcriptomics (RNA-seq) identifies differentially expressed genes (e.g., PPARγ, SREBP1c), while metabolomics (GC-MS) reveals lipid metabolism shifts. Integrate datasets via pathway enrichment tools (DAVID, KEGG) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oleanolic Acid
Reactant of Route 2
Oleanolic Acid

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